

Independent Verification of (R)-UT-155 Published Data: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-UT-155

Cat. No.: B610603

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(R)-UT-155 is a potent selective androgen receptor degrader (SARD) that has demonstrated significant activity in reducing wild-type and splice variant isoforms of the androgen receptor (AR).[1] This guide provides an objective comparison of **(R)-UT-155** with other relevant compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Mechanism of Action

(R)-UT-155, along with its related compounds UT-69 and UT-155, functions by binding to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor. This interaction leads to the degradation of both wild-type AR and its splice variants, which are often implicated in the development of castration-resistant prostate cancer.[1] Notably, this mechanism is distinct from other steroid receptors that are typically ubiquitinated and degraded after ligand binding.[1] The targeted degradation of AR variants makes these SARDs a promising therapeutic strategy for advanced prostate cancer.[1]

Comparative Efficacy Data

While direct independent verification studies solely focused on replicating the initial findings for **(R)-UT-155** are not readily available in the public domain, comparative data from the initial discovery can be used to assess its performance relative to other compounds. The inhibitory potency of **(R)-UT-155** and related SARDs has been shown to be greater than approved androgen receptor antagonists.[1]

Compound/Drug	Target	Reported Activity	Cell Line(s)
(R)-UT-155	Androgen Receptor (AR)	Potent selective AR degrader	Prostate Cancer Cell Lines
UT-155	Androgen Receptor (AR)	Potent selective AR degrader	Prostate Cancer Cell Lines
UT-69	Androgen Receptor (AR)	Potent selective AR degrader	Prostate Cancer Cell Lines
YM155	Survivin Inhibitor	IC50 of 24 nM (without R1881), 3.85 nM (with 160 pM R1881)	Prostate Cancer Cell Lines
Adagrasib	KRASG12C Inhibitor	Induces tumor regression	KRASG12C-driven human cell lines
BI-3406	SOS1 Inhibitor	Enhances Adagrasib activity	KRASG12C-driven human cell lines
TNO155	SOS1 Inhibitor	Enhances Adagrasib activity	KRASG12C-driven human cell lines

This table summarizes data from various studies to provide a comparative overview. Direct head-to-head studies under identical experimental conditions may not be available for all compounds.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of compounds like **(R)-UT-155**.

Ligand Binding Assays

Ligand binding assays are crucial for determining the affinity and density of receptors for a specific ligand.^[2]

- Objective: To measure the binding affinity of a compound to its target receptor.

- General Procedure:
 - Preparation of Receptor: A preparation containing the target receptor (e.g., a membrane fraction) is aliquoted.[\[3\]](#)
 - Ligand Selection: A suitable labeled ligand (e.g., radiolabeled) is chosen.[\[3\]](#)
 - Incubation: Aliquots of the receptor preparation are incubated with various concentrations of the labeled ligand at a defined temperature and in a specific buffer.[\[3\]](#) To determine the inhibitory constant (K_i) of an unlabeled compound like **(R)-UT-155**, competition binding experiments are performed by including the unlabeled compound in the incubation.
 - Separation and Measurement: Bound and free ligand concentrations are measured after separating them.[\[3\]](#)
 - Data Analysis: The data is mathematically analyzed to determine key parameters such as the dissociation constant (K_d) and the inhibitory constant (K_i).[\[3\]](#)

Cell Proliferation Assays

These assays are used to evaluate the effect of a compound on the growth of cancer cells.

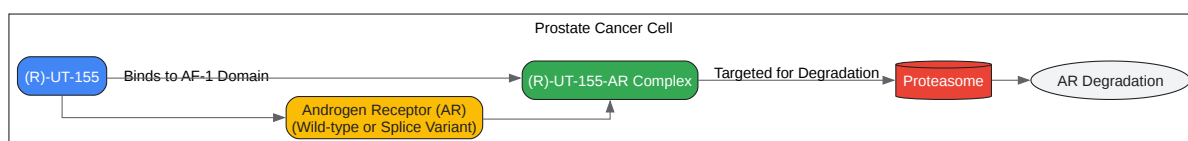
- Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC_{50}).
- General Procedure:
 - Cell Seeding: Tumor cells are seeded in multiwell plates.
 - Compound Treatment: Cells are treated with a range of concentrations of the test compound.
 - Incubation: The cells are incubated for a specific period (e.g., 72 hours).
 - Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or SRB assay) or by cell counting.

- Data Analysis: The IC50 value is calculated by plotting cell viability against the compound concentration.

Visualizing Molecular Interactions and Workflows

Androgen Receptor Degradation Pathway

The following diagram illustrates the proposed mechanism of action for **(R)-UT-155** in promoting the degradation of the androgen receptor.

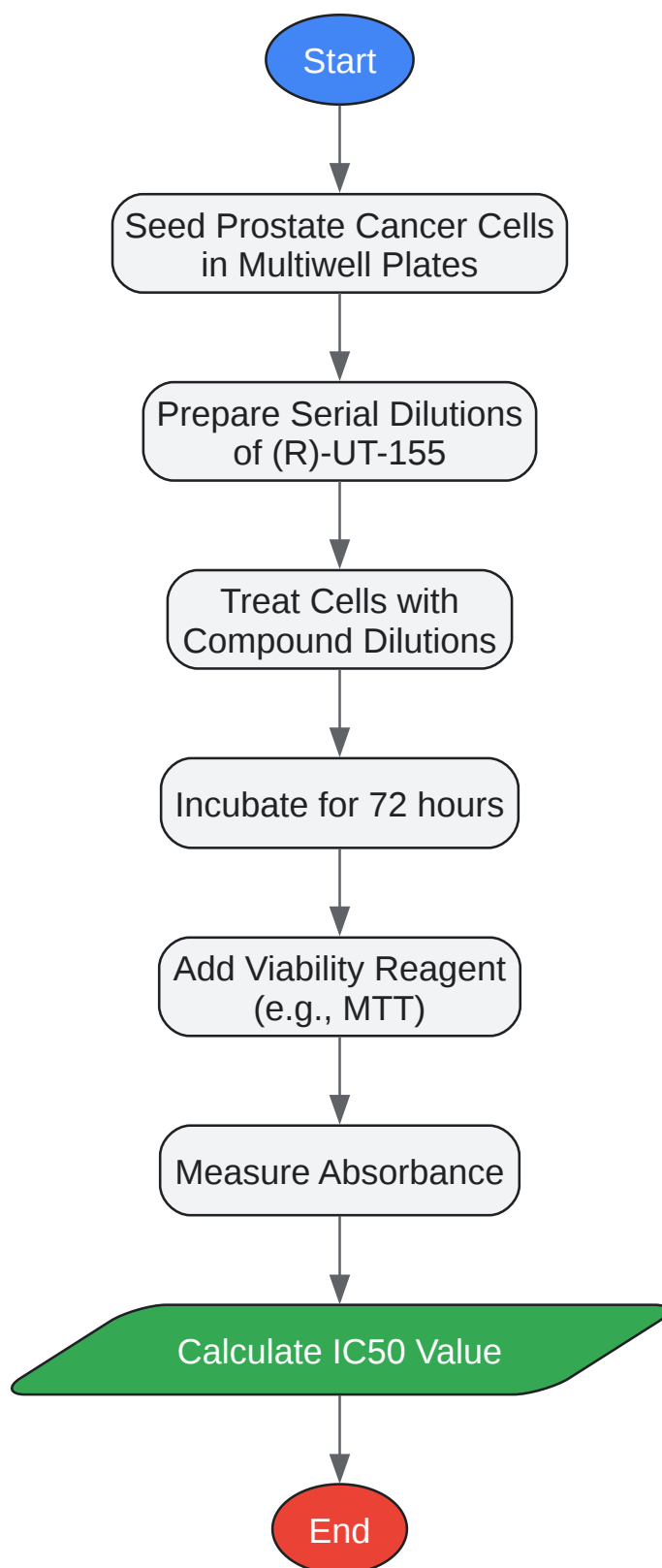


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Caption: Proposed mechanism of **(R)-UT-155**-mediated androgen receptor degradation.

Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.



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Caption: Standard workflow for determining the IC₅₀ of a test compound.

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References

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- To cite this document: BenchChem. [Independent Verification of (R)-UT-155 Published Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610603#independent-verification-of-published-data-on-r-ut-155]

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